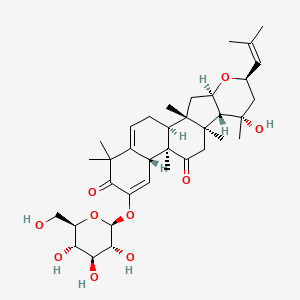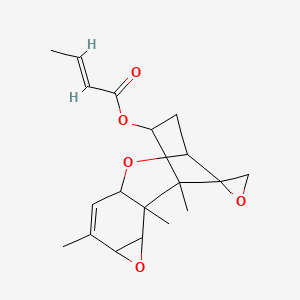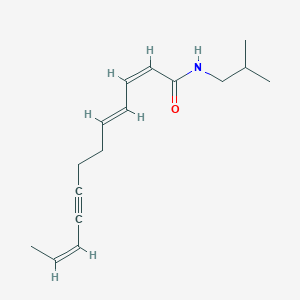
(2Z,4E,10Z)-N-Isobutyl-2,4,10-dodecatriene-8-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dodeca-2Z,4E,10Z-trien-8-ynoic acid isobutylamide is a natural product found in Echinacea purpurea and Echinacea angustifolia with data available.
Scientific Research Applications
Chemical Structure and Analysis
- Yasuda, I., Takeya, K., & Itokawa, H. (1981) identified similar compounds in Asiasarum heterotropoides roots, focusing on their structural establishment through spectroscopy and chemical transformation studies (Yasuda, Takeya, & Itokawa, 1981).
Natural Occurrence and Isolation
- Zhang, F. et al. (2005) isolated a highly unsaturated amide from Asarum forbesii Maxim, emphasizing the separation and characterization of Z/E isomers of related compounds using various spectroscopic methods (Zhang et al., 2005).
- Tsao, R. et al. (2003) isolated unsaturated fatty acid isobutylamides, including related compounds, from Chrysanthemum morifolium. These compounds correlated with host-plant resistance against pests (Tsao et al., 2003).
Chemical Synthesis and Applications
- Takacs, B., & Takacs, J. M. (1990) explored catalytic iron-mediated carbocyclizations of trienes, including related compounds, for the stereoselective preparation of N-acylpiperidines (Takacs & Takacs, 1990).
- Wölkart, K. et al. (2009) focused on the bioavailability of related dodeca-tetraenoic acid isobutylamides, underlining their biological activities in immune modulation and effects on cannabinoid receptors (Wölkart et al., 2009).
- Wang, G. et al. (2011) reported on the selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation and Pd-catalyzed cross-coupling, including related compounds (Wang et al., 2011).
Biological Activities
- Leng, T. et al. (2011) analyzed the active chemical compounds of in vitro plantlets of Spilanthes acmella, revealing the presence of related compounds with potential insecticidal properties (Leng et al., 2011).
properties
Product Name |
(2Z,4E,10Z)-N-Isobutyl-2,4,10-dodecatriene-8-ynamide |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide |
InChI |
InChI=1S/C16H23NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-5,10-13,15H,8-9,14H2,1-3H3,(H,17,18)/b5-4-,11-10+,13-12- |
InChI Key |
NFFPFDVUIWBNTI-GBEDUDKYSA-N |
Isomeric SMILES |
C/C=C\C#CCC/C=C/C=C\C(=O)NCC(C)C |
SMILES |
CC=CC#CCCC=CC=CC(=O)NCC(C)C |
Canonical SMILES |
CC=CC#CCCC=CC=CC(=O)NCC(C)C |
synonyms |
dodeca-2Z,4E,10Z-trien-8-ynoic acid isobutylamide DTAI cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




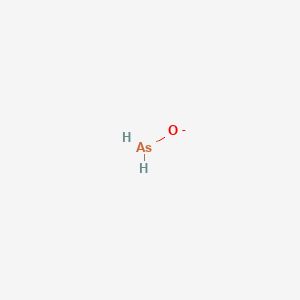
![N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn](/img/structure/B1236651.png)
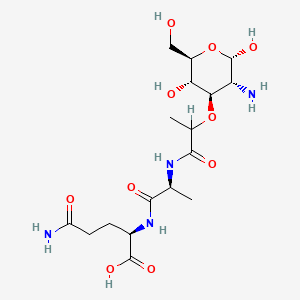
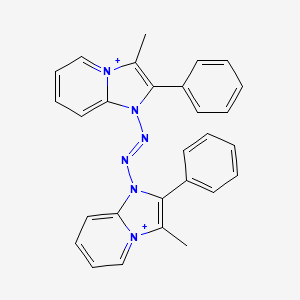
![(7E)-7-[(Z)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1236656.png)
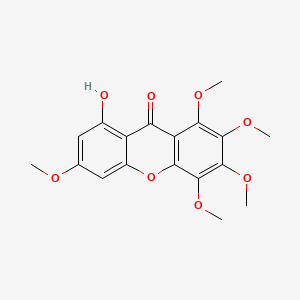
![(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1236659.png)
![4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B1236661.png)

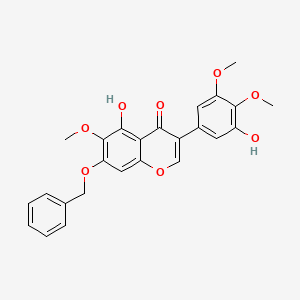
![N'-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide](/img/structure/B1236665.png)
